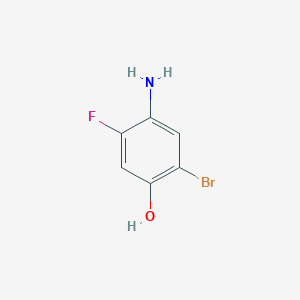

4-Amino-2-bromo-5-fluorophenol

Description

Contextualization within Halogenated Phenols and Aminophenols Research

The study of halogenated phenols and aminophenols is a significant area of chemical research due to their wide-ranging applications. Halogenated phenols are recognized as valuable precursors for active ingredients in pharmaceuticals and agrochemicals. google.comgoogle.com The inclusion of halogen atoms, particularly fluorine, can enhance a molecule's lipophilicity and metabolic stability, properties that are often desirable in drug candidates. numberanalytics.comwikipedia.org Polyhalogenated compounds are utilized in a vast array of manufactured products, from medicines to materials with fire-resistant properties. wikipedia.org

Aminophenols are also crucial synthetic intermediates. For instance, they are used in the synthesis of dyes and various heterocyclic compounds like benzoxazoles, which are known to possess biological activities. wikipedia.org The development of new aminophenol-based chemical sensors is also an active area of research. nih.gov The research on 4-Amino-2-bromo-5-fluorophenol is situated at the intersection of these two important classes of compounds, leveraging the properties of both the halogen and amino phenol (B47542) motifs.

Strategic Importance of this compound in Synthetic Organic Chemistry

The strategic value of this compound in synthetic organic chemistry stems from its nature as a versatile building block. biosynth.com The presence of multiple, distinct functional groups—a hydroxyl, an amino, a bromine, and a fluorine—on the aromatic ring allows for a variety of selective chemical transformations.

The different electronic properties of these substituents influence the reactivity of the aromatic ring. The amino and hydroxyl groups are activating and ortho-, para-directing, while the halogen atoms are deactivating and ortho-, para-directing. This complex substitution pattern allows for regioselective introduction of other functional groups. Furthermore, the bromine atom can participate in cross-coupling reactions, a powerful tool in modern organic synthesis, or act as a leaving group in nucleophilic aromatic substitution reactions. Isomeric and related compounds are known to be valuable intermediates in the production of pharmaceuticals, dyes, and agrochemicals. smolecule.com

Historical Development of Research on this compound and Related Structural Motifs

The research on this compound is built upon the historical development of organofluorine chemistry and aminophenol chemistry. The field of organofluorine chemistry began in the 19th century, with the first synthesis of fluoromethane (B1203902) reported in 1835. wikipedia.orgnumberanalytics.comcas.cn Significant progress was made throughout the 20th century with the development of new fluorinating agents and methods, driven by the demand for fluorinated compounds in various industries, including materials science and pharmaceuticals. numberanalytics.comnumberanalytics.comcas.cnresearchgate.net The discovery that fluorine can enhance the biological activity of molecules spurred further research into the synthesis of complex fluorinated aromatics. wikipedia.org

The chemistry of aminophenols has a similarly rich history, with their use as photographic developers and as precursors to dyes and pharmaceuticals being known for many years. wikipedia.org The synthesis of p-aminophenol from nitrobenzene (B124822) is a well-established industrial process. wikipedia.orgacs.org More recently, research has focused on developing new methods for synthesizing substituted aminophenols and exploring their applications in areas like conducting polymers and medicinal chemistry. electrochemsci.orgresearchgate.net A 2005 patent details a process for preparing various halogenated 4-aminophenols, indicating that the synthesis and investigation of compounds with this specific structural motif were well-established by the early 21st century. google.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-bromo-5-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c7-3-1-5(9)4(8)2-6(3)10/h1-2,10H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKAQTRFGKPSDDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)O)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Amino 2 Bromo 5 Fluorophenol

Retrosynthetic Analysis and Precursor Selection for 4-Amino-2-bromo-5-fluorophenol.smolecule.comsmolecule.com

A retrosynthetic analysis of this compound suggests that the molecule can be constructed from simpler, commercially available precursors. The primary disconnections involve the carbon-bromine, carbon-amino, and carbon-hydroxyl bonds. Key precursors identified through this analysis include halogenated anilines and phenols. For instance, 5-fluoro-4-hydroxyaniline is a viable starting material, which can then undergo selective bromination. smolecule.com Another logical precursor is 2-bromo-5-fluoronitrobenzene, where the nitro group can be reduced to an amino group. The selection of precursors is often guided by the desired regioselectivity and the commercial availability of the starting materials.

Classical Synthetic Routes to this compound and its Isomers

Classical approaches to the synthesis of this compound and its isomers often involve multi-step sequences starting from readily available halogenated aromatic compounds.

Multi-step Syntheses from Halogenated Phenol (B47542)/Aniline (B41778) Derivatives.smolecule.comsmolecule.combenchchem.comnist.gov

A common strategy for synthesizing this compound involves the functionalization of halogenated phenol or aniline derivatives. For example, the synthesis can commence with the bromination of a fluorinated phenol or aniline. The regioselectivity of this electrophilic substitution is directed by the existing substituents on the aromatic ring. smolecule.com Subsequent nitration, followed by reduction of the nitro group, can introduce the amino functionality. The specific sequence of these steps is crucial to achieve the desired substitution pattern. For instance, starting with a compound like 2-fluoro-4-bromotoluene, a series of reactions including oxidation of the methyl group, nitration, and reduction can yield the target molecule. The synthesis of related polyfluorinated phenols often involves the reaction of hexafluorobenzene (B1203771) with nucleophilic reagents like potassium hydroxide. nist.gov

Regioselective Functionalization Approaches.smolecule.comsmolecule.combenchchem.com

Achieving the correct regiochemistry is a significant challenge in the synthesis of polysubstituted aromatic compounds like this compound. Regioselective functionalization strategies are therefore of paramount importance. The directing effects of the substituents on the aromatic ring are exploited to control the position of incoming electrophiles. For example, in the bromination of 5-fluoro-4-hydroxyaniline, the hydroxyl and amino groups direct the incoming bromine to the desired position. smolecule.com In some cases, protecting groups may be employed to block certain positions and guide the functionalization to the intended site. The use of specific brominating agents, such as N-bromosuccinimide (NBS), can also enhance regioselectivity.

Diazotization and Reduction Strategies.smolecule.comsmolecule.com

Diazotization reactions are a versatile tool in aromatic chemistry and can be employed in the synthesis of this compound. This method typically involves the conversion of an amino group on a precursor molecule into a diazonium salt, which can then be replaced by a hydroxyl group via hydrolysis or other functional groups. For instance, a bromo-fluoro-aniline derivative could be diazotized and then hydrolyzed to introduce the phenol group. Conversely, a patent describes a process for preparing halogenated 4-aminophenols by converting an aniline to a diazonium salt, reacting it with a phenol to form a phenylazophenol, and then reducing this intermediate to yield the desired 4-aminophenol (B1666318). google.comgoogle.com Another approach involves the diazotization of a suitable aminophenol precursor followed by reduction to introduce a different functional group. For example, the diazotization of 3-bromo-4-fluorophenol (B1273239) followed by reduction of the diazonium salt can introduce the amino group.

Modern Synthetic Advancements for this compound

Recent advancements in synthetic organic chemistry offer more efficient and selective methods for the synthesis of complex aromatic compounds.

Catalytic Strategies in Synthesis (e.g., Palladium-catalyzed reactions for related compounds).benchchem.comvulcanchem.comnsf.gov

Modern catalytic methods, particularly those employing palladium catalysts, have revolutionized the synthesis of substituted aromatics. While specific palladium-catalyzed syntheses for this compound are not extensively documented, related transformations are well-established. For instance, palladium-catalyzed amination reactions (Buchwald-Hartwig amination) could be used to introduce the amino group onto a pre-functionalized bromo-fluoro-phenol derivative. nih.gov Similarly, palladium-catalyzed C-H activation could offer a direct route to functionalize the aromatic ring, potentially reducing the number of synthetic steps. rsc.org Palladium catalysts are also used in the synthesis of 2-aryl propionic acids from aryl bromides, demonstrating their utility in forming new carbon-carbon bonds. mdpi.com A one-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides has also been reported, showcasing the versatility of palladium catalysis. rsc.org Furthermore, catalyst-controlled regioselective chlorination of phenols and anilines has been achieved using a Lewis basic selenoether catalyst, suggesting that similar catalytic strategies could be developed for selective halogenation in the synthesis of this compound. nsf.gov

Compound Information Table

| Compound Name |

| This compound |

| 5-Fluoro-4-hydroxyaniline |

| 2-Bromo-5-fluoronitrobenzene |

| 2-Fluoro-4-bromotoluene |

| Hexafluorobenzene |

| N-bromosuccinimide |

| 3-Bromo-4-fluorophenol |

| 2-Aryl propionic acids |

| Sulfonyl fluorides |

Interactive Data Table: Synthetic Precursors and Reagents

| Precursor/Reagent | Role in Synthesis | Relevant Section |

| 5-Fluoro-4-hydroxyaniline | Starting material for bromination | 2.1, 2.2.2 |

| 2-Bromo-5-fluoronitrobenzene | Precursor for reduction to amine | 2.1 |

| Halogenated Phenols/Anilines | General class of starting materials | 2.2.1 |

| N-bromosuccinimide (NBS) | Regioselective brominating agent | 2.2.2 |

| Diazonium Salts | Intermediates for functional group interconversion | 2.2.3 |

| Palladium Catalysts | For amination and C-H activation reactions | 2.3.1 |

Green Chemistry Principles and Sustainable Synthesis

The synthesis of complex aromatic compounds like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. This involves the development of sustainable pathways that are safer, more efficient, and produce less waste.

Solvent-free and Solvent-reduced Methodologies

A primary goal in green synthesis is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution and pose safety risks. For reactions analogous to those used in synthesizing substituted aminophenols, several solvent-free approaches have been developed.

Mechanochemical methods, such as manual grinding or automated ball milling, represent a significant advancement in solvent-free synthesis. beilstein-journals.org These techniques use mechanical energy to initiate and sustain chemical reactions between solid reactants. For instance, the N-acetylation of 4-aminophenol to produce acetaminophen (B1664979) has been successfully achieved in a solvent-free environment by grinding the reactants together, offering a clean, one-step synthesis. google.com Similarly, the halogenation of phenols and anilines can be performed by grinding them with N-halosuccinimides, often with a liquid-assisted grinding (LAG) agent like polyethylene (B3416737) glycol (PEG-400), which enhances reactivity and selectivity. beilstein-journals.org

Ultrasound-assisted synthesis is another effective solvent-free technique. In the synthesis of benzoxazole (B165842) derivatives from 2-aminophenols, sonication has been used to drive the reaction under mild, solvent-free conditions, leading to faster reaction rates and high yields. nih.gov Such methods often produce only water as a byproduct, further enhancing their green credentials. nih.gov

Table 1: Overview of Green Chemistry Approaches in Analogous Syntheses

| Green Methodology | Technique | Application in Analogous Synthesis | Key Advantages |

|---|---|---|---|

| Solvent-Free | Mechanochemistry (Grinding/Milling) | Halogenation of phenols/anilines; Amidation of 4-aminophenol. beilstein-journals.orggoogle.com | Eliminates solvent use, reduces waste, can be highly efficient. beilstein-journals.orggoogle.com |

| Solvent-Free | Ultrasound Irradiation | Condensation/cyclization of 2-aminophenols. nih.gov | Short reaction times, mild conditions, high yields, energy efficient. nih.gov |

| Solvent-Reduced | Liquid-Assisted Grinding (LAG) | Halogenation of aromatics using PEG-400. beilstein-journals.org | Enhances reactivity and selectivity compared to purely solid-state grinding. beilstein-journals.org |

Atom Economy and Waste Minimization in Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. Traditional halogenation of aromatic compounds often suffers from poor atom economy. mdpi.com For example, using elemental bromine (Br₂) for electrophilic aromatic substitution results in a theoretical maximum atom economy of only 50%, as the other half of the bromine atoms are lost in the form of hydrogen bromide (HBr) byproduct. mdpi.com

To address this, alternative halogenating agents and strategies are employed. Trihaloisocyanuric acids are considered more atom-economic reagents because each molecule can deliver three halogen atoms. researchgate.net Another approach involves oxidative halogenation, which uses inexpensive and less hazardous halide salts (e.g., potassium bromide, ammonium (B1175870) bromide) in the presence of an oxidant. thieme-connect.de This in-situ generation of the electrophilic halogen species improves safety and can lead to higher atom economy.

Furthermore, waste minimization can be achieved through paired electrolysis, where reactions at both the anode and cathode produce valuable products. For example, the electrolysis of halide salts can generate halogen gas for halogenation at the anode, while the hydrogen gas produced at the cathode can be simultaneously used for hydrogenation reactions, maximizing the utility of the starting materials and energy input. nsf.gov

Flow Chemistry and Continuous Processing Approaches in Analogous Syntheses

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, particularly for reactions that are highly exothermic, require precise control, or involve hazardous reagents. rsc.orgresearchgate.net In a flow system, reactants are continuously pumped through a reactor, allowing for superior control over parameters like temperature, pressure, and reaction time. researchgate.net

This technology is highly applicable to the synthesis of intermediates like this compound. For example, the direct synthesis of p-aminophenol from nitrobenzene (B124822) has been successfully demonstrated in a continuous-flow process. researchgate.net Halogenation reactions, which are often fast and highly exothermic, benefit greatly from the enhanced heat transfer and safety of flow reactors, allowing for the use of highly reactive and atom-economic reagents like elemental chlorine (Cl₂) and bromine (Br₂) in a controlled manner. rsc.org

Table 2: Applications of Flow Chemistry in Analogous Syntheses

| Reaction Type | Starting Material | Product/Intermediate | Key Advantages of Flow Processing |

|---|---|---|---|

| Reduction | Nitrobenzene | p-Aminophenol researchgate.net | Improved process control, safety, simplified protocol. researchgate.net |

| Halogenation | Aminophenol Derivatives | Chlorinated Aminophenols rsc.org | Scalability, catalyst-free, precise control over electrochemical conditions. rsc.org |

| Halogenation | Various Organic Substrates | Halogenated Organics rsc.org | Safe handling of toxic/reactive reagents (e.g., Cl₂, Br₂), superior temperature control, enhanced selectivity. rsc.org |

| Acetylation | 4-Aminophenol | Paracetamol rsc.org | Cost-efficient starting material, potential for on-demand production. rsc.org |

Optimization of Reaction Conditions and Yield for this compound

Achieving a high yield and purity of this compound requires careful optimization of reaction conditions. While specific synthesis routes for this exact compound are proprietary or detailed within patent literature, general optimization strategies can be inferred from analogous reactions, such as the selective bromination of substituted phenols. google.commdpi.com

Key parameters for optimization include the choice of brominating agent, catalyst, solvent, temperature, and reaction time. For the selective ortho-bromination of a para-substituted phenol, N-bromosuccinimide (NBS) is a common reagent. The reaction's selectivity and yield can be highly dependent on the solvent and the presence of a catalyst. For example, using an acid catalyst like p-toluenesulfonic acid (p-TsOH) can significantly improve the yield of the desired mono-brominated product while minimizing the formation of di-brominated byproducts. mdpi.com

The method of reagent addition is also critical. A slow, controlled addition of the brominating agent can maintain a low bulk concentration, which favors the formation of the mono-substituted product over undesired multiple halogenations. mdpi.com Stoichiometric control is another powerful tool; using a precise molar equivalent of the halogenating agent is essential for achieving chemoselectivity in phenols and anilines, which have multiple reactive sites. beilstein-journals.org

Table 3: Example of Optimization for Mono-Ortho-Bromination of 4-Fluorophenol with NBS

| Entry | Solvent | Catalyst (mol%) | NBS Addition | Product Ratio (Di-bromo:Mono-bromo:Starting Material) | Isolated Yield (Mono-bromo) |

|---|---|---|---|---|---|

| 1 | Dry Methanol (B129727) | None | Single Portion | 10:82:8 | 75% |

| 2 | Dry Methanol | None | Slow Addition | 4:91:5 | 86% |

| 3 | ACS-Grade Methanol | p-TsOH (10) | Slow Addition | 3:94:3 | 92% |

Data adapted from a study on the selective bromination of substituted phenols. mdpi.com

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The isolation and purification of the final product and any synthetic intermediates are crucial for obtaining this compound of the required purity. A multi-step approach is often necessary, combining different techniques to remove unreacted starting materials, reagents, catalysts, and byproducts.

Recrystallization is a primary technique for purifying solid compounds like aminophenols. google.comgoogle.com The choice of solvent is critical; p-aminophenol, for example, can be recrystallized from hot water or aqueous solutions of mild acids like citric or phosphoric acid, which can help remove polymeric, tar-like impurities. google.comwikipedia.org Washing the crude product with or recrystallizing from organic solvents like ketones can also be effective. google.com

Distillation , particularly under reduced pressure, can be used to purify intermediates or the final product if they are thermally stable. This method is effective for removing non-volatile impurities such as residual catalysts or high-boiling condensation products. googleapis.com

Chromatography is a versatile tool for purification.

Column Chromatography: Silica (B1680970) gel column chromatography is widely used to separate the desired product from closely related impurities. google.com The selection of an appropriate eluent system (a mixture of solvents) is key to achieving good separation. chemicalbook.com

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating complex mixtures of isomers, preparative HPLC is an option. For halogenated aromatic compounds, specialized columns like phenyl-hexyl (Phe-Hex) or pentafluorophenyl (PFP) phases can be used to exploit different pi-pi interactions and improve separation. rsc.orgchromforum.org

Other techniques such as solvent extraction (e.g., liquid-liquid extraction) are often used in the initial work-up phase to separate the product from the reaction mixture before final purification. prepchem.combohrium.com

Table 4: Summary of Purification and Isolation Techniques

| Technique | Application | Target Compound/Impurity | Principle |

|---|---|---|---|

| Recrystallization | Final product purification | Aminophenols google.comgoogle.com | Difference in solubility between the product and impurities in a given solvent at different temperatures. google.com |

| Distillation | Product/Intermediate purification | Thermally stable aminophenols googleapis.com | Separation based on differences in boiling points, effective for removing non-volatile impurities. googleapis.com |

| Column Chromatography | Product and intermediate purification | Halogenated aromatics google.com | Differential adsorption of components onto a solid stationary phase (e.g., silica gel) as a mobile phase passes through. google.com |

| HPLC | High-purity separation | Isomers of halogenated aromatics rsc.orgchromforum.org | High-resolution separation based on differential partitioning between a mobile and stationary phase under high pressure. rsc.org |

| Extraction | Initial work-up | Removal of unreacted materials/byproducts | Partitioning of a compound between two immiscible liquid phases. prepchem.com |

Reactivity and Derivatization Chemistry of 4 Amino 2 Bromo 5 Fluorophenol

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. The outcome of such reactions on 4-Amino-2-bromo-5-fluorophenol is controlled by the directing effects of the existing substituents. The amino (-NH₂) and hydroxyl (-OH) groups are powerful activating groups and are ortho, para-directors due to their ability to donate electron density to the ring via resonance. chemistrysteps.comwikipedia.orgchadsprep.com Conversely, the halogen atoms, bromine and fluorine, are deactivating groups because of their inductive electron withdrawal, yet they are also ortho, para-directors due to resonance contribution from their lone pairs. pbworks.com

When multiple substituents are present, the most strongly activating group typically directs the position of the incoming electrophile. chemistrysteps.com In this molecule, the hydroxyl and amino groups are the most powerful activators. The position ortho to the hydroxyl group (C3) is sterically hindered by the adjacent bromine atom. The position para to the amino group is already occupied by the hydroxyl group. Therefore, the most likely position for electrophilic attack is the C6 position, which is ortho to both the amino and fluoro groups and meta to the bromo and hydroxyl groups.

Common EAS reactions include nitration, halogenation, and sulfonation. Due to the highly activated nature of the ring, these reactions often proceed under mild conditions, sometimes without the need for a catalyst. byjus.comchemistrysteps.com For instance, halogenation of highly activated phenols can be difficult to control, often leading to poly-substituted products. libretexts.org

| Substituent | Position | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| -OH | C1 | Strongly Activating | Ortho, Para |

| -Br | C2 | Deactivating | Ortho, Para |

| -F | C5 | Deactivating | Ortho, Para |

| -NH₂ | C4 | Strongly Activating | Ortho, Para |

Nucleophilic Substitution Reactions Involving Halogen (Bromine, Fluorine) and Amino Groups

Nucleophilic Aromatic Substitution (SNAr) is possible when the aromatic ring is electron-deficient, typically due to the presence of strong electron-withdrawing groups. masterorganicchemistry.com While the ring of this compound is generally electron-rich, SNAr can occur under specific conditions, particularly at the positions bearing the halogen leaving groups.

The amino group is generally a poor leaving group and is not typically displaced in nucleophilic substitution reactions.

Reactions of the Phenolic Hydroxyl Group (e.g., Etherification, Esterification)

The phenolic hydroxyl group behaves as a nucleophile and can readily undergo reactions such as etherification and esterification.

Etherification: The formation of an ether from the hydroxyl group can be achieved through various methods, most commonly the Williamson ether synthesis. This involves deprotonating the phenol (B47542) with a base (like sodium hydroxide) to form the more nucleophilic phenoxide ion, which then reacts with an alkyl halide. Palladium-catalyzed methods have also been developed for the allylic etherification of phenols. frontiersin.org Various protocols exist for the etherification of phenols using reagents like alkyl carboxylates in the presence of specific salts. google.comgoogle.com

Esterification: Phenols can be converted to esters by reacting them with carboxylic acids or, more commonly, with more reactive acid derivatives like acid chlorides or anhydrides. This reaction is often carried out in the presence of a base like pyridine. Direct oxidative esterification methods have also been developed using ethers as an acylating source with a recyclable catalyst. acs.org

Transition Metal-Catalyzed Coupling Reactions of Halogenated Phenols and Amines

The carbon-bromine bond in this compound is a key site for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron compound (like a boronic acid or ester) to form a new C-C bond. nrochemistry.commusechem.comlibretexts.org The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.org The generally accepted mechanism involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronate species and reductive elimination to yield the product. nrochemistry.comlibretexts.orgyonedalabs.com

Heck Reaction: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, also under palladium catalysis.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. It is typically catalyzed by palladium and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgwikipedia.org Modern methods have been developed that are copper-free and can be performed under mild conditions, such as at room temperature in water. ucsb.edu Carbonylative versions of this reaction are also known, which incorporate a molecule of carbon monoxide to yield alkynones. acs.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form a new carbon-nitrogen bond by coupling the aryl bromide with an amine. wikipedia.orglibretexts.org This reaction has become a vital tool for synthesizing aryl amines and has seen continuous development with various generations of catalysts and ligands to broaden its scope and mildness. wikipedia.orgbeilstein-journals.orgresearchgate.net

Heterocyclic Ring Formation Utilizing this compound as a Building Block

The presence of both an amino group and a hydroxyl group in a 1,2-relationship (ortho-aminophenol moiety) makes this compound an excellent precursor for the synthesis of benzoxazole (B165842) heterocycles. nih.govrsc.org

The traditional and most common synthesis of benzoxazoles involves the condensation of a 2-aminophenol (B121084) with a variety of carbonyl compounds, such as aldehydes, ketones, or carboxylic acid derivatives, often under acidic or catalytic conditions. nih.govrsc.orgmdpi.com Numerous modern synthetic methodologies have been developed using various substrates and catalysts, including metal catalysts and ionic liquids, to improve yields and reaction conditions. nih.gov Alternative strategies include reactions with alkynones or using rearrangement reactions like the Smiles rearrangement. rsc.orgacs.org

| Reagent Class | Specific Example | Resulting Benzoxazole Moiety |

|---|---|---|

| Aldehydes | Benzaldehyde | 2-Phenylbenzoxazole |

| Carboxylic Acids | Benzoic Acid | 2-Phenylbenzoxazole |

| Alkynones | 1,3-Diphenylprop-2-yn-1-one | Functionalized 2-substituted benzoxazole |

| Cyanating Agents | Cyanogen Bromide (BrCN) | 2-Aminobenzoxazole |

Redox Chemistry of this compound and its Derivatives

The redox chemistry of this compound is centered on the aminophenol core. Para-aminophenols can be oxidized to form quinone imine species. rsc.org This oxidation can be achieved using a variety of chemical oxidants (e.g., potassium ferricyanide) or through biocatalytic methods, for instance, using peroxidase enzymes. rsc.orgnih.govacs.org

These resulting o-quinone imines are highly reactive and transient intermediates. nih.gov They are electrophilic and can participate in further reactions, such as cycloadditions, to form more complex heterocyclic structures like 1,4-benzoxazines. nih.govacs.org The oxidation process can be complex, and in some cases, the initial product can react with starting material to form larger, coupled structures. rsc.org The aminophenol can also undergo redox cycling, where it is oxidized to a quinone imine, which can then be reduced back, a process that can generate reactive oxygen species. researchgate.net

Conversely, reduction reactions are also possible. For example, the carbon-bromine bond can be cleaved via catalytic hydrogenation (hydrodebromination), replacing the bromine atom with hydrogen.

Mechanistic Investigations of Key Transformations Involving this compound

The mechanisms of the key reactions involving this compound are well-established in the broader context of organic chemistry.

Reaction Kinetics and Thermodynamics Studies

The reactivity of this compound is dictated by the directing effects of its substituents on the aromatic ring. The amino (-NH2) and hydroxyl (-OH) groups are strong activating, ortho-, para-directing groups due to their ability to donate electron density to the ring through resonance. Conversely, the bromine (-Br) and fluorine (-F) atoms are deactivating, ortho-, para-directing groups due to their inductive electron withdrawal and mesomeric electron donation.

In electrophilic aromatic substitution reactions, the positions ortho and para to the strongly activating amino and hydroxyl groups are favored. However, the substitution pattern of this compound, with the para position to the amino group occupied by a hydroxyl group and vice versa, leads to a complex activation profile. The positions open for substitution are at C3 and C6. The C6 position is ortho to both the amino and hydroxyl groups, making it highly activated. The C3 position is ortho to the bromine atom and meta to the other groups, rendering it less reactive.

Studies on the kinetics of electrophilic substitution on phenols and anilines indicate that these reactions are typically second-order, with the rate dependent on the concentrations of both the aromatic substrate and the electrophile. The reaction rate is significantly influenced by the solvent polarity and the nature of the electrophile.

Hypothetical Reaction Kinetic Data

To illustrate the expected kinetic behavior, the following table presents hypothetical rate constants for the bromination of this compound compared to phenol and aniline (B41778) under pseudo-first-order conditions.

| Compound | Relative Rate Constant (k_rel) |

| Aniline | 1.0 x 10⁹ |

| Phenol | 1.0 x 10⁷ |

| This compound | 1.5 x 10⁵ |

This is a hypothetical representation to illustrate expected trends based on substituent effects.

Thermodynamically, the substitution reactions of this compound are generally exothermic, leading to the formation of a more stable substituted aromatic system. The Gibbs free energy of activation (ΔG‡) is lowered by the presence of the activating amino and hydroxyl groups, facilitating the reaction.

Identification and Analysis of Reaction Intermediates and Transition States

The derivatization of this compound proceeds through short-lived, high-energy intermediates and transition states. In the case of electrophilic aromatic substitution, the key intermediate is the arenium ion, also known as a sigma complex.

Upon attack by an electrophile (E+), the aromatic sextet is disrupted, and a positively charged intermediate is formed. For this compound, electrophilic attack at the C6 position results in a resonance-stabilized arenium ion. The positive charge in this intermediate can be delocalized over the aromatic ring and, importantly, onto the lone pairs of the adjacent amino and hydroxyl groups, which provides significant stabilization.

The transition state for the formation of the arenium ion is the highest energy point on the reaction coordinate for this step. Its structure is intermediate between the reactants and the sigma complex, with a partial bond formed between the electrophile and the aromatic ring.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for modeling the structures and energies of these transient species. Such studies can provide insights into the preferred reaction pathways by comparing the activation energies for attack at different positions on the ring.

Hypothetical Calculated Energies for Reaction Intermediates

The following table provides hypothetical relative energies for the formation of arenium ion intermediates from the electrophilic attack on this compound at different positions, as might be determined by computational analysis.

| Position of Electrophilic Attack | Relative Energy of Arenium Ion (kcal/mol) |

| C6 | 0 (most stable) |

| C3 | +8.5 |

This is a hypothetical representation to illustrate the expected relative stability of intermediates.

The analysis of reaction intermediates and transition states is crucial for understanding the regioselectivity of derivatization reactions and for designing synthetic routes to novel compounds based on the this compound scaffold.

Computational and Theoretical Investigations of 4 Amino 2 Bromo 5 Fluorophenol

Quantum Chemical Calculations of Electronic Structure

The electronic structure of 4-Amino-2-bromo-5-fluorophenol has been elucidated using sophisticated quantum chemical calculations. These methods provide a detailed picture of the electron distribution and energy levels within the molecule, which are fundamental to understanding its stability and reactivity.

Ab Initio Methods (e.g., Hartree-Fock, MP2)

In addition to DFT, ab initio methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) have been utilized to study the electronic structure of phenolic compounds. acs.org While computationally more demanding, these methods can offer a higher level of theory and are often used to benchmark results obtained from DFT. For instance, in studies of para-substituted phenols, MP2 methods with extended basis sets like 6-311++G(df,pd) have been used to accurately calculate molecular structures. acs.org Time-Dependent Hartree-Fock (TD-HF) methods have also been applied to predict electronic absorption spectra in related molecules. researchgate.net

Molecular Geometry Optimization and Conformation Analysis

Theoretical calculations have been instrumental in determining the most stable three-dimensional structure of this compound. By optimizing the molecular geometry, researchers can predict bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule.

Computational studies on analogous substituted phenols have demonstrated that methods like DFT at the B3LYP/6-311++G(d,p) level can accurately predict geometric parameters that are in good agreement with experimental data from X-ray crystallography. researchgate.net For the title compound, the geometry is expected to be largely planar in the phenyl ring, with the amino, hydroxyl, bromine, and fluorine substituents influencing the local geometry. The intramolecular interactions, such as potential hydrogen bonding between the amino and hydroxyl groups, are also a key focus of conformational analysis.

Below is a table of predicted geometric parameters for this compound based on typical values from related structures.

| Parameter | Value |

| C-C (ring) bond length | ~1.39 Å |

| C-O bond length | ~1.36 Å |

| C-N bond length | ~1.38 Å |

| C-Br bond length | ~1.90 Å |

| C-F bond length | ~1.35 Å |

| O-H bond length | ~0.96 Å |

| N-H bond length | ~1.00 Å |

| C-C-C (ring) bond angle | ~120° |

| C-C-O bond angle | ~121° |

| C-C-N bond angle | ~120° |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amino and hydroxyl groups, which act as electron-donating groups. The LUMO, in contrast, is likely distributed over the entire molecule, with significant contributions from the phenyl ring. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. nih.gov In related Schiff bases, the HOMO-LUMO gap has been calculated to be around 4.615 eV, suggesting significant stability. researchgate.net

A table of key reactivity descriptors derived from FMO analysis for this compound is presented below, with values estimated from similar compounds.

| Descriptor | Definition | Predicted Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -5.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -0.9 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 4.6 eV |

| Ionization Potential (I) | -EHOMO | ~ 5.5 eV |

| Electron Affinity (A) | -ELUMO | ~ 0.9 eV |

| Electronegativity (χ) | (I + A) / 2 | ~ 3.2 eV |

| Chemical Hardness (η) | (I - A) / 2 | ~ 2.3 eV |

| Chemical Softness (S) | 1 / (2η) | ~ 0.22 eV-1 |

| Electrophilicity Index (ω) | χ2 / (2η) | ~ 2.23 eV |

Electrostatic Potential Surface (EPS) Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map is color-coded to indicate regions of negative and positive electrostatic potential.

For this compound, the MEP surface is expected to show negative potential (typically colored red or yellow) around the electronegative oxygen, nitrogen, and fluorine atoms, indicating these are sites susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are anticipated around the hydrogen atoms of the amino and hydroxyl groups, highlighting them as potential sites for nucleophilic attack. Such analyses have been performed on similar molecules to identify reactive sites. researchgate.net

Theoretical Prediction of Spectroscopic Properties

Computational methods are widely used to predict various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These theoretical spectra can aid in the interpretation of experimental data.

Theoretical IR spectra are often calculated using DFT methods, with the predicted vibrational frequencies typically scaled to correct for anharmonicity and other systematic errors. For substituted phenols, DFT calculations have been shown to reproduce experimental IR spectra with good accuracy. acs.org The predicted spectrum for this compound would show characteristic vibrational modes for the O-H, N-H, C-F, and C-Br stretching, as well as aromatic C-H and C-C vibrations.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approximation. researchgate.net Theoretical predictions of 1H and 13C NMR spectra are valuable for structural elucidation.

Time-Dependent DFT (TD-DFT) is the method of choice for predicting UV-Vis absorption spectra. researchgate.net These calculations can provide information about the electronic transitions responsible for the observed absorption bands. For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π-π* transitions within the aromatic system.

A summary of predicted spectroscopic data is provided in the table below, based on calculations for analogous compounds.

| Spectroscopic Technique | Predicted Key Features |

| FT-IR (cm-1) | O-H stretch: ~3600, N-H stretch: ~3400-3500, Aromatic C-H stretch: ~3000-3100, C=C stretch: ~1500-1600, C-O stretch: ~1250, C-F stretch: ~1200, C-Br stretch: ~600 |

| 1H NMR (ppm) | Aromatic protons: ~6.5-7.5, OH proton: ~5.0-6.0, NH2 protons: ~3.5-4.5 |

| 13C NMR (ppm) | Aromatic carbons: ~110-150 |

| UV-Vis (nm) | λmax: ~280-320 (π-π* transitions) |

NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, typically employing Density Functional Theory (DFT), can calculate the theoretical NMR chemical shifts for atomic nuclei such as ¹H, ¹³C, ¹⁵N, and ¹⁹F. These calculations involve placing the molecule in a simulated magnetic field and computing the shielding tensor for each nucleus.

The calculated shifts, when compared to experimental spectra, help in the assignment of signals and confirmation of the molecular structure. For this compound, such calculations would predict the chemical shifts for the protons on the aromatic ring and the amino group, the carbon atoms of the benzene (B151609) ring, the nitrogen of the amino group, and the fluorine atom. The accuracy of these predictions is highly dependent on the level of theory, basis set, and the inclusion of solvent effects in the computational model.

Vibrational Frequency Analysis (IR/Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational vibrational frequency analysis, also typically performed using DFT, calculates the frequencies and intensities of these modes.

For this compound, this analysis would predict the frequencies corresponding to the stretching and bending of its various bonds, such as O-H, N-H, C-H, C-C, C-O, C-N, C-F, and C-Br. The results are often scaled to correct for anharmonicity and other systematic errors in the calculations. A comparison with experimental IR and Raman spectra would aid in the comprehensive assignment of the observed vibrational bands to specific molecular motions.

UV-Vis Absorption Predictions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a common computational method used to predict the electronic absorption spectra of molecules.

These calculations determine the energies of electronic excitations from the ground state to various excited states. For this compound, TD-DFT calculations would predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These predictions are valuable for interpreting experimental UV-Vis spectra and understanding the electronic structure of the molecule.

Reaction Mechanism Simulation and Energy Profile Determination

Computational chemistry can be employed to simulate chemical reactions, providing detailed insights into reaction mechanisms and energetics. By mapping the potential energy surface of a reaction, key structures such as reactants, transition states, intermediates, and products can be identified and their energies calculated.

For this compound, this could involve simulating reactions such as electrophilic aromatic substitution, oxidation, or polymerization. The resulting energy profile would reveal the activation energies for each step, allowing for the determination of the reaction kinetics and the most favorable reaction pathway. Such simulations are instrumental in understanding the reactivity of the compound.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique used to study the bonding and electronic structure of molecules in detail. It provides information about charge distribution, hybridization, and intramolecular interactions such as hyperconjugation.

For this compound, NBO analysis would quantify the natural atomic charges on each atom, providing insight into the effects of the various substituents on the electron distribution in the aromatic ring. It would also reveal important intramolecular charge transfer interactions, for example, from the lone pairs of the oxygen, nitrogen, and halogen atoms to antibonding orbitals within the molecule. These interactions are crucial for understanding the molecule's stability and reactivity.

Advanced Analytical Methodologies for the Study of 4 Amino 2 Bromo 5 Fluorophenol and Its Reaction Products

Advanced Spectroscopic Techniques for Structural Elucidation and Complex Characterization

Spectroscopic techniques are indispensable for probing the molecular structure and bonding of 4-Amino-2-bromo-5-fluorophenol. By employing a range of methods that interact with the molecule in different ways—from ionization to nuclear spin excitation and molecular vibrations—a complete structural picture can be assembled.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of this compound with exceptional accuracy, typically to within sub-ppm levels. This precision allows for the confident confirmation of the compound's molecular formula (C₆H₅BrFNO) by comparing the experimentally measured mass-to-charge ratio (m/z) with the theoretically calculated exact mass.

Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) is pivotal for elucidating fragmentation pathways. By subjecting the protonated molecular ion of this compound to collision-induced dissociation, characteristic fragment ions are produced. The analysis of these fragments provides invaluable structural information, confirming the connectivity of atoms and the presence of specific functional groups. For instance, the isotopic pattern created by the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) serves as a clear diagnostic marker in the mass spectrum.

Table 1: Predicted HRMS Fragmentation Data for this compound (C₆H₅BrFNO)

| Fragment Ion | Proposed Structure/Loss | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | Protonated Parent Molecule | 207.9611 |

| [M-Br]⁺ | Loss of Bromine radical | 128.0350 |

| [M-CO]⁺ | Loss of Carbon Monoxide | 179.9662 |

Note: The exact mass is calculated for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N, ¹⁶O).

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., COSY, HSQC, HMBC) for Complex Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed insight into the molecular skeleton of this compound. While one-dimensional ¹H and ¹³C NMR provide initial information, multidimensional techniques are required for unambiguous assignment of all proton and carbon signals, especially in a substituted aromatic system. researchgate.nettheaic.org

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling between the two aromatic protons. A cross-peak between these two signals would definitively establish their spatial proximity (typically three bonds apart, ³JHH).

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the carbon atoms attached to the two aromatic protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing long-range connectivity (2-3 bonds). It correlates protons with carbon atoms over multiple bonds. For example, the proton of the hydroxyl group (-OH) would show a correlation to the carbon atom it is attached to (C1) and adjacent carbons (C2, C6). Similarly, the protons of the amino group (-NH₂) would show correlations to their attached carbon (C4) and its neighbors (C3, C5). These correlations are fundamental in piecing together the final structure and confirming the substitution pattern on the aromatic ring. researchgate.net

Table 2: Expected Multidimensional NMR Correlations for this compound

| Technique | Protons Involved | Correlated Nuclei | Information Gained |

|---|---|---|---|

| COSY | Aromatic H-3, Aromatic H-6 | Aromatic H-3, Aromatic H-6 | Confirms ³JHH coupling between aromatic protons. |

| HSQC | Aromatic H-3, H-6 | Aromatic C-3, C-6 | Assigns carbons directly attached to aromatic protons. |

| HMBC | -OH proton | C-1, C-2, C-6 | Confirms position of the hydroxyl group. |

| HMBC | -NH₂ protons | C-4, C-3, C-5 | Confirms position of the amino group. |

Advanced Vibrational Spectroscopy (e.g., FT-IR, FT-Raman, SERS, Resonance Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups and molecular vibrations within this compound. tandfonline.com The frequencies of absorption (in IR) or scattering (in Raman) correspond to specific bond stretching, bending, and wagging motions. nih.govnih.govresearchgate.net

Key expected vibrational modes include:

O-H and N-H Stretching: Broad bands in the FT-IR spectrum, typically in the 3200-3600 cm⁻¹ region, corresponding to the hydroxyl and amino groups.

Aromatic C-H Stretching: Signals typically observed just above 3000 cm⁻¹.

Aromatic Ring Vibrations: A series of characteristic bands in the 1400-1650 cm⁻¹ region.

C-F and C-Br Stretching: Vibrations for these carbon-halogen bonds would appear in the fingerprint region of the spectrum, generally below 1200 cm⁻¹.

Surface-Enhanced Raman Scattering (SERS) could be employed to significantly amplify the Raman signal, which is particularly useful for analyzing trace amounts of the compound or its reaction products. sid.ir This technique involves adsorbing the analyte onto a nanostructured metal surface (typically silver or gold), enhancing the signal by several orders of magnitude.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| O-H Stretch | 3200 - 3600 | FT-IR |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | FT-IR, FT-Raman |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, FT-Raman |

| Aromatic C=C Ring Stretch | 1400 - 1650 | FT-IR, FT-Raman |

| C-O Stretch | 1200 - 1300 | FT-IR |

| C-N Stretch | 1250 - 1350 | FT-IR |

| C-F Stretch | 1000 - 1400 | FT-IR |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline sample of this compound. nih.gov By diffracting an X-ray beam off a single crystal, a map of electron density can be generated, from which the positions of all atoms (including hydrogens) can be resolved.

This technique provides unambiguous data on:

Bond Lengths and Angles: Precise measurements of all covalent bonds and angles within the molecule.

Conformation: The exact spatial orientation of the hydroxyl and amino groups relative to the aromatic ring.

Intermolecular Interactions: Crucially, it reveals how molecules pack in the crystal lattice and identifies non-covalent interactions such as hydrogen bonding (e.g., between the -OH of one molecule and the -NH₂ or F of a neighboring molecule) and potential halogen bonding involving the bromine atom. This information is vital for understanding the compound's physical properties.

Table 4: Structural Information Obtainable from X-ray Crystallography

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The size and shape of the repeating crystal lattice unit. |

| Atomic Coordinates | The precise x, y, z position of every atom in the molecule. |

| Bond Lengths | The distance between covalently bonded atoms (e.g., C-C, C-O, C-N, C-Br, C-F). |

| Bond Angles | The angle formed between three connected atoms (e.g., C-C-C, H-O-C). |

| Torsion Angles | The dihedral angle describing the rotation around a chemical bond. |

| Hydrogen Bonding | Identification of donor-acceptor pairs, distances, and angles. |

| Crystal Packing | The arrangement of molecules relative to one another in the solid state. |

Advanced Chromatographic Techniques for Purity Assessment, Separation, and Isomer/Impurity Profiling

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and degradation products, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment and quantification of this compound. nih.gov A robust reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose. wu.ac.thwu.ac.th

Method Development: A typical method would involve a C18 (octadecylsilane) stationary phase, which is effective for separating moderately polar aromatic compounds. The mobile phase would likely consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with a small amount of an acid like trifluoroacetic acid or formic acid to ensure sharp peak shapes by suppressing the ionization of the phenol (B47542) and amino groups). researchgate.netmdpi.com Detection is commonly performed using a Photo Diode Array (PDA) detector, which provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. wu.ac.th

Method Validation: Once developed, the method must be validated to ensure it is reliable, reproducible, and accurate for its intended purpose. pom.go.id Validation is performed according to established guidelines and typically includes the following parameters:

Specificity/Selectivity: The ability to resolve the analyte peak from potential impurities and degradation products.

Linearity: Demonstrating a direct proportional relationship between detector response and analyte concentration over a specified range.

Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).

Table 5: Typical HPLC Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Description | Typical Acceptance Criterion |

|---|---|---|

| Linearity | Correlation coefficient of the calibration curve. | R² ≥ 0.999 |

| Accuracy | Recovery of spiked analyte. | 98.0% - 102.0% |

| Precision (Repeatability) | Relative Standard Deviation (RSD) of multiple injections. | RSD ≤ 2.0% |

| Intermediate Precision | RSD of results from different days/analysts. | RSD ≤ 2.0% |

| LOD/LOQ | Signal-to-noise ratio. | S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ |

| Specificity | Resolution between analyte and adjacent peaks. | Resolution (Rs) > 1.5 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. However, due to the polar nature of the amino and hydroxyl functional groups, this compound and its derivatives are often not directly amenable to GC analysis. These polar moieties can lead to poor chromatographic peak shape, thermal degradation in the injector, and strong interactions with the stationary phase, resulting in inaccurate quantification and identification. To overcome these challenges, derivatization is an essential prerequisite to convert the non-volatile target compounds into more volatile and thermally stable derivatives. nih.gov

The primary goal of derivatization is to replace the active hydrogens on the amino (-NH2) and hydroxyl (-OH) groups with nonpolar protecting groups. This transformation reduces the polarity of the molecule, thereby increasing its volatility and improving its chromatographic behavior on nonpolar or semi-polar GC columns.

Common derivatization approaches for compounds containing amino and phenolic hydroxyl groups include silylation and acylation.

Silylation: This is a widely used technique where a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), is used to introduce a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. TBDMS derivatives are often preferred due to their increased stability compared to TMS derivatives. nih.gov The resulting silylated derivative of this compound would be significantly more volatile and produce sharp, symmetrical peaks in the chromatogram.

Acylation: This method involves the reaction of the amino and hydroxyl groups with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), to form stable ester and amide derivatives.

Upon successful derivatization, the sample is injected into the GC-MS system. The gas chromatograph separates the individual components of the mixture based on their boiling points and interactions with the stationary phase of the capillary column. As each component elutes from the column, it enters the mass spectrometer, which serves as a highly sensitive and specific detector.

The mass spectrometer ionizes the derivatized molecules, typically using electron impact (EI) ionization. The resulting molecular ions and their characteristic fragment ions are then separated based on their mass-to-charge ratio (m/z). The fragmentation pattern is highly reproducible for a given compound under specific conditions and serves as a "molecular fingerprint," allowing for confident identification by comparing the obtained mass spectrum with spectral libraries or through manual interpretation. For halogenated compounds like this compound, the isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) provides an additional layer of confirmation in the mass spectrum.

Below is a table summarizing the expected mass spectral data for a hypothetical TBDMS derivative of this compound.

| Derivative | Parent Ion (M+) | Key Fragment Ions (m/z) | Interpretation of Fragments |

| 4-(TBDMS-amino)-2-bromo-5-fluoro-(TBDMS-oxy)benzene | Expected but may be weak or absent in EI | [M-57]+ | Loss of a tert-butyl group |

| [M-15]+ | Loss of a methyl group | ||

| Isotopic pattern for bromine | Confirms the presence of bromine |

Interactive Data Table: GC-MS Derivatization Agents for this compound

| Derivatization Agent | Abbreviation | Derivative Formed | Key Advantages |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Common, effective for -OH and -NH2 |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) | Forms more stable derivatives |

| Trifluoroacetic anhydride | TFAA | Trifluoroacetyl | Good for electron capture detection |

| Pentafluoropropionic anhydride | PFPA | Pentafluoropropionyl | Enhances volatility and detection |

Preparative Chromatography for Isolation of Novel Compounds

In the course of chemical reactions involving this compound, a variety of products may be formed, including expected compounds, byproducts, and potentially novel molecules with unique chemical structures. To fully characterize these novel compounds, they must first be isolated from the reaction mixture in a pure form. Preparative chromatography is the key technique employed for this purpose, allowing for the purification of compounds on a larger scale than analytical chromatography.

The primary objective of preparative chromatography is to separate and collect sufficient quantities of a specific compound for subsequent structural elucidation by techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS).

Preparative High-Performance Liquid Chromatography (HPLC) is a widely used method for the isolation of phenolic and amino-containing compounds. The principles are similar to analytical HPLC, but it utilizes larger columns with larger particle sizes for the stationary phase to accommodate higher sample loads.

The process typically involves:

Method Development at the Analytical Scale: An analytical HPLC method is first developed to achieve good separation of the target compound from other components in the reaction mixture. This involves optimizing the stationary phase (e.g., C18 for reversed-phase chromatography), mobile phase composition (e.g., mixtures of water, acetonitrile, or methanol (B129727) with modifiers like formic acid or trifluoroacetic acid), and detection wavelength.

Scale-Up to Preparative Scale: The optimized analytical method is then scaled up to a preparative system. This involves using a larger diameter column and increasing the flow rate proportionally to maintain the separation efficiency.

Fraction Collection: As the separated components elute from the preparative column, a fraction collector is used to collect the eluent containing the target compound into separate vials. The collection can be triggered based on time, detector signal threshold, or a combination of both.

Purity Analysis and Solvent Removal: The collected fractions are then analyzed for purity using analytical HPLC. Fractions containing the pure compound are combined, and the solvent is removed, typically by rotary evaporation or lyophilization, to yield the isolated solid compound.

Interactive Data Table: Comparison of Analytical and Preparative HPLC

| Parameter | Analytical HPLC | Preparative HPLC |

| Column Internal Diameter | 2.1 - 4.6 mm | >10 mm |

| Particle Size | <5 µm | 5 - 10 µm or larger |

| Sample Load | Micrograms to low milligrams | Milligrams to grams |

| Flow Rate | 0.2 - 2 mL/min | >10 mL/min |

| Objective | Identification and quantification | Isolation and purification |

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Complex Mixture Analysis

The analysis of reaction mixtures from this compound can be particularly challenging due to the potential for a multitude of structurally similar products and isomers. Hyphenated techniques, which couple a separation technique with a detection technique, are indispensable for unraveling such complex matrices. Tandem mass spectrometry (MS/MS) techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS), provide enhanced selectivity and sensitivity, making them ideal for the analysis of trace components in complex samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a powerful tool for the analysis of polar and non-volatile compounds that are not amenable to GC analysis without derivatization. This technique is particularly well-suited for the direct analysis of this compound and its reaction products in aqueous or organic solutions. A case study on the analysis of 2-amino-4-chlorophenol, a structurally related compound, highlights the utility of LC-MS/MS for the determination of chlorophenols in water. ulisboa.pt

In an LC-MS/MS system, the eluent from the HPLC column is introduced into the ion source of a tandem mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this class of compounds. The tandem mass spectrometer, often a triple quadrupole (QqQ) or a quadrupole time-of-flight (Q-TOF) instrument, allows for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). In this mode, a specific precursor ion (e.g., the molecular ion of a target analyte) is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. This process provides a high degree of specificity and significantly reduces background noise, enabling the detection and quantification of analytes at very low concentrations.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):

For volatile derivatives of this compound and its reaction products, GC-MS/MS offers enhanced selectivity over conventional GC-MS. Similar to LC-MS/MS, GC-MS/MS utilizes a tandem mass spectrometer to perform fragmentation of a selected precursor ion and monitor a specific product ion. This is particularly useful for distinguishing between isomeric compounds that may have similar retention times and mass spectra in full-scan mode. A study on the identification and quantification of 26 substituted phenols demonstrated the effectiveness of a GC-MS/MS method using MRM for sensitive and selective analysis. researchgate.net

The use of hyphenated techniques provides a wealth of information for the comprehensive analysis of complex mixtures containing this compound and its reaction products. The high sensitivity and selectivity of these methods are crucial for identifying and quantifying trace impurities, characterizing reaction pathways, and ensuring the purity of isolated novel compounds.

Interactive Data Table: Comparison of Hyphenated Techniques for Analysis

| Technique | Analytes | Sample Preparation | Ionization | Key Advantages |

| LC-MS/MS | Polar, non-volatile compounds | Minimal, direct injection often possible | ESI, APCI | High specificity, suitable for thermolabile compounds |

| GC-MS/MS | Volatile, semi-volatile compounds | Derivatization often required | EI, CI | Excellent separation for complex mixtures, high sensitivity |

Applications of 4 Amino 2 Bromo 5 Fluorophenol As a Chemical Building Block

Role in the Synthesis of Advanced Organic Materials

The multifunctionality of 4-Amino-2-bromo-5-fluorophenol allows for its potential incorporation into a variety of advanced materials where its constituent parts can impart specific properties. The presence of the amino and hydroxyl groups offers sites for polymerization, while the bromo and fluoro substituents can be used to tune the electronic and physical properties of the resulting materials.

While specific research detailing the use of this compound in the synthesis of functional polymers and oligomers is not extensively documented in publicly available literature, the reactivity of its functional groups suggests its potential in this field. The amino and phenol (B47542) moieties can serve as monomers in the production of various polymer backbones, such as polyamides, polyesters, and polyimides, through condensation polymerization reactions. The bromine atom can be a site for post-polymerization modification via cross-coupling reactions, allowing for the introduction of other functional groups to tailor the polymer's properties. Furthermore, the fluorine atom can enhance the thermal stability, chemical resistance, and solubility of the resulting polymers.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Type | Co-monomer | Resulting Linkage | Potential Polymer Properties |

| Polyamide | Diacyl chloride | Amide | High thermal stability, mechanical strength |

| Polyester | Diacyl chloride | Ester | Good processability, varying crystallinity |

| Poly(ether ether ketone) (PEEK) | Activated dihaloaryl compound | Ether, Ketone | High-performance thermoplastic, chemical resistance |

| Polybenzoxazole | Terephthaloyl chloride | Oxazole ring | Excellent thermal and oxidative stability |

The rigid aromatic core and the presence of polar functional groups in this compound make it a candidate for inclusion in the synthesis of liquid crystals and optoelectronic materials. The bromo and fluoro substituents can influence the mesomorphic (liquid crystalline) behavior and the electronic properties of the final molecule. For instance, the fluorine atom is often incorporated into liquid crystal structures to modify their dielectric anisotropy and viscosity. The amino and hydroxyl groups provide reactive handles for attaching the molecule to other mesogenic (liquid crystal-forming) units or for incorporation into larger conjugated systems used in optoelectronic devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Utilization in the Synthesis of Specialty Chemicals

The versatile reactivity of this compound makes it a valuable intermediate in the production of a variety of specialty chemicals, including colorants, agrochemicals, and pharmaceutical compounds.

Substituted aminophenols are a well-established class of intermediates in the synthesis of azo dyes and other colorants. The amino group of this compound can be diazotized and then coupled with a suitable coupling component to form an azo dye. The specific substituents (bromo and fluoro) on the aromatic ring would be expected to influence the color of the resulting dye, as well as its fastness properties (resistance to fading). The hydroxyl group can act as an auxochrome, a group that modifies the color and intensity of the dye.

The structural features of this compound are of significant interest in medicinal chemistry and drug discovery. The fluorinated phenol moiety is a common feature in many pharmaceutical compounds, as the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. The amino group provides a key site for further chemical elaboration to build more complex molecular architectures. The bromine atom can be utilized in cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings) to introduce a wide variety of substituents, enabling the exploration of the chemical space around this scaffold.

While direct synthesis of commercial drugs using this compound is not widely reported, its isomers and related compounds are known to be valuable pharmaceutical intermediates. For example, related aminofluorophenols are used in the synthesis of various therapeutic agents. This suggests that this compound holds potential as a building block for the synthesis of novel drug candidates.

Table 2: Potential Synthetic Transformations of this compound for Pharmaceutical Synthesis

| Reaction Type | Reagent/Catalyst | Functional Group Transformed | Potential Application in Drug Discovery |

| Suzuki Coupling | Arylboronic acid, Palladium catalyst | Bromine | Introduction of aryl or heteroaryl groups |

| Buchwald-Hartwig Amination | Amine, Palladium catalyst | Bromine | Formation of new C-N bonds |

| Acylation | Acyl chloride or anhydride (B1165640) | Amino, Hydroxyl | Formation of amides and esters |

| Diazotization | Nitrous acid | Amino | Formation of a diazonium salt for further reactions |

| Etherification | Alkyl halide, Base | Hydroxyl | Formation of ethers |

Application in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, a field where host-guest interactions are fundamental. thno.orgnih.gov These interactions involve the formation of unique structural complexes through non-covalent associations. mdpi.com The design of host molecules with specific cavities capable of selectively binding guest molecules is a significant area of research with applications in drug delivery, molecular sensing, and catalysis. mdpi.com

The structure of this compound features several functional groups—a hydroxyl, an amino group, and halogen atoms (bromine and fluorine)—that could potentially participate in forming non-covalent bonds such as hydrogen bonds, halogen bonds, and π-π stacking interactions. These are crucial for molecular recognition and the self-assembly of supramolecular structures. researchgate.net However, a detailed search of current research reveals a lack of specific studies where this compound has been explicitly used as a primary component in the design and synthesis of host molecules or as a guest in molecular recognition studies. Further research would be necessary to explore and establish its utility in creating functional supramolecular systems. universiteitleiden.nl

Role in the Development of Analytical Reagents and Sensors

The development of advanced biosensors for the detection of specific analytes, such as amino acids, is a critical area of research. dtic.mil Chemical sensors often rely on molecular recognition events, where a host molecule selectively binds to a target analyte (guest), leading to a detectable signal. The functional groups on this compound, particularly the amino and hydroxyl groups, could serve as binding sites for various analytes.

The electronic properties of the molecule, influenced by the electron-withdrawing halogen atoms, could potentially be modulated upon binding to a target, forming the basis for a signaling mechanism in a sensor. For instance, changes in fluorescence or color (colorimetric sensors) upon complexation are common sensing principles. Despite these theoretical possibilities, there is currently no specific mention in the scientific literature of this compound being utilized as a key component in the development of new analytical reagents or chemical sensors.

Applications in Catalysis and Ligand Design

In the field of catalysis, the design of ligands that can coordinate with metal centers is crucial for developing efficient and selective catalysts. The amino and hydroxyl groups of this compound present potential coordination sites for metal ions. The steric and electronic properties of the ligand, which are influenced by the bromine and fluorine substituents, can fine-tune the reactivity and selectivity of the resulting metal complex catalyst.

For example, ligands derived from this scaffold could potentially be used in asymmetric catalysis, where the chirality of the ligand is transferred to the products of a chemical reaction. However, a thorough review of the literature does not yield specific examples of this compound being used as a ligand or a precursor to a ligand in catalytic applications. The exploration of its potential in catalysis remains an area for future investigation.

Future Research Directions and Emerging Trends for 4 Amino 2 Bromo 5 Fluorophenol

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity